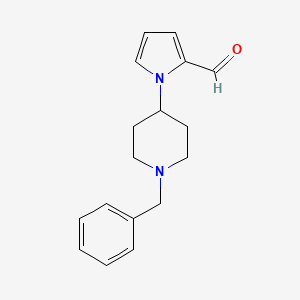

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKCLZHSRKOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Benzylpiperidine-4-carbaldehyde Intermediate

A key intermediate in the synthesis of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is 1-benzylpiperidine-4-carbaldehyde. A well-documented industrially viable method involves the selective oxidation of 1-benzyl-4-piperidinemethanol to the corresponding aldehyde.

Method Summary:

- Starting Material: 1-benzyl-4-piperidinemethanol

- Oxidizing System: A catalytic system comprising 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate (NaIO4), and sodium bromide (NaBr)

- Solvent: Dichloromethane (preferred), tetrahydrofuran, DMF, or trichloromethane

- Reaction Conditions: Temperature range 0–40 °C (optimal 20–25 °C), reaction time 5–12 hours

- Catalyst to Substrate Ratio: TEMPO to substrate molar ratio between 1:500 and 1:50 (optimal 1:100)

- Yield: 80–96% with high purity

- Dissolve 1-benzyl-4-piperidinemethanol in dichloromethane in a three-neck flask.

- Add TEMPO catalyst, aqueous sodium periodate, and sodium bromide solutions successively under vigorous stirring.

- Maintain the reaction temperature between 0 and 40 °C, preferably 20–25 °C.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a methylene dichloride:methanol (5:1) developing solvent.

- Upon completion, separate the organic layer, wash with sodium thiosulfate solution to remove residual oxidants, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the aldehyde.

This method is advantageous due to mild conditions, selectivity, ease of operation, and suitability for scale-up in industrial production.

Synthesis of the Pyrrole-2-carbaldehyde Moiety

The pyrrole-2-carbaldehyde fragment is typically synthesized via functionalization of pyrrole derivatives. A common approach involves:

- Starting from commercially available pyrrole or substituted pyrroles.

- Introducing the aldehyde group at the 2-position via Vilsmeier–Haack formylation or related carbonylation reactions.

For example, a four-step sequence reported for related pyrrole derivatives includes:

- Condensation of protected 4-aminopiperidine with diketones (Paal–Knorr synthesis) to form pyrrole rings.

- Deprotection of protecting groups.

- Coupling reactions such as alkylation or reductive amination to introduce piperidine substituents.

- Carbonylation using Vilsmeier–Haack reaction to install the aldehyde group at the 2-position with yields of 85–95%.

Coupling of 1-Benzylpiperidine-4-carbaldehyde with Pyrrole-2-carbaldehyde

The final target compound, this compound, is formed by linking the piperidine aldehyde moiety to the pyrrole ring. This can be achieved by nucleophilic substitution or reductive amination strategies, depending on the functional groups present.

A related synthetic route for pyrrole-piperidine aldehydes involves:

- Acylation of pyrrole derivatives followed by nucleophilic substitution with piperidine derivatives.

- Optimization of reaction conditions to maximize yield and purity, with overall yields around 60–70% for multi-step sequences.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones

Common reagents and conditions used in these reactions include solvents like ethanol, THF, and dichloromethane, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a chemical compound with a unique structure that incorporates a pyrrole ring, a benzylpiperidine moiety, and an aldehyde functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders. However, comprehensive research on this specific compound remains limited, with few published studies directly investigating its applications.

Medicinal Chemistry

This compound is being explored for its potential in developing drugs targeting various neurological disorders. The structural components of the compound suggest that it may interact with neurotransmitter systems or exhibit neuroprotective properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, indicating its feasibility for further research and application in drug synthesis. These synthetic routes can be optimized for yield and purity to facilitate subsequent biological testing.

Preliminary investigations suggest that this compound may exhibit biological activities relevant to medicinal chemistry; however, specific studies detailing these effects are scarce. The exploration of its interaction with biological targets could yield insights into its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound also features a benzylpiperidine moiety but with an acetohydrazide functional group instead of a pyrrole ring.

4-Benzylpiperidine: A simpler compound with a benzyl group attached to a piperidine ring, lacking the pyrrole and aldehyde functionalities

The uniqueness of this compound lies in its combination of the piperidine, benzyl, and pyrrole moieties, which confer distinct chemical and biological properties.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and neuroprotective properties, supported by various research findings and data.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzylpiperidine moiety and an aldehyde group. Its structure suggests potential interactions with biological targets, which have been explored in various studies.

Antimalarial Activity

Research has highlighted the antimalarial properties of pyrrole derivatives, including this compound. In vitro studies have demonstrated that several pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Efficacy

A study evaluated the in vitro activity against the chloroquine-resistant P. falciparum K1 strain. Compounds were screened for their half-maximal effective concentration (EC50) values, revealing that many exhibited sub-micromolar potency. For instance:

| Compound | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | <10 | High |

| Other Active Compounds | <10 | Varies |

This indicates that this compound has a favorable selectivity for the parasite over mammalian cells, suggesting a lower risk of toxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits significant cytotoxic effects on cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Apoptosis induction |

| A549 | 4.53 | Cell cycle arrest |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including disruption of the cell cycle and induction of programmed cell death .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds with similar structures, particularly those containing piperidine and pyrrole moieties. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Mechanistic Insights

Research indicates that derivatives similar to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters like dopamine .

Q & A

Q. What are the standard synthetic routes for 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrrole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method is effective for introducing the carbaldehyde group at the 2-position of the pyrrole ring. Subsequent benzylpiperidine substitution can be achieved through nucleophilic substitution or reductive amination, depending on the precursor availability .

Q. What purification techniques are recommended for this compound?

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from polar aprotic solvents like ethanol or acetonitrile. Yields exceeding 85% have been reported using optimized solvent systems .

Q. Which spectroscopic methods are essential for initial characterization?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylpiperidine linkage and pyrrole-carbaldehyde structure).

- IR Spectroscopy : To identify aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic/amine functional groups.

- GC-MS/LC-MS : For molecular weight validation and purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintain 0–5°C during formylation to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance benzylation efficiency.

- Solvent Selection : Use anhydrous dichloromethane or DMF for moisture-sensitive steps. Comparative studies show a 15–20% yield increase under inert atmospheres .

Q. How should researchers address discrepancies in NMR data for structural confirmation?

Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria in the pyrrole ring. Use 2D NMR (COSY, HSQC) to resolve ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values compared to ascorbic acid).

- Anti-inflammatory Potential : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA).

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic windows .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Structural Modifications : Introduce electron-withdrawing/donating groups on the benzyl ring or vary piperidine substituents.

- Bioisosteric Replacement : Replace the pyrrole core with pyrazole or indole analogs to assess scaffold flexibility.

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability in microsomal assays .

Q. What safety protocols are critical during handling?

- Hazard Mitigation : Adhere to GHS Hazard Statement H302 (oral toxicity) by using PPE (gloves, goggles) and working in a fume hood.

- Waste Disposal : Neutralize reaction byproducts (e.g., POCl₃) with ice-cold sodium bicarbonate before disposal.

- Documentation : Review the compound’s MSDS for spill management and first-aid measures .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity?

Discrepancies may stem from assay variability (e.g., DPPH concentrations) or impurity profiles (e.g., unreacted intermediates). Reproduce studies using standardized protocols (e.g., NIH/WHO guidelines) and validate compound purity via HPLC (>98%) before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.